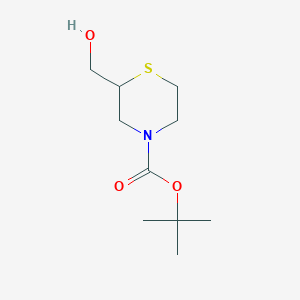

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZDMSKEPOXUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiomorpholine Derivatives

- Starting Materials : Thiomorpholine and appropriate reagents such as tert-butyl chloroformate for carboxylation and formaldehyde for hydroxymethylation.

- Reaction Conditions : Reactions are often conducted in solvents like dichloromethane or methanol, with or without catalysts.

- Purification : Products are typically purified using chromatography techniques.

Analytical Techniques for Characterization

Analytical techniques are crucial for confirming the structure and purity of synthesized compounds.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR provide detailed information about the molecular structure.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

- Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and separation of mixtures.

- Gas Chromatography (GC) : Useful for volatile compounds.

Data Analysis and Interpretation

| Technique | Information Provided |

|---|---|

| $${}^{1}$$H NMR | Proton environments and connectivity |

| $${}^{13}$$C NMR | Carbon environments and connectivity |

| IR | Functional group identification |

| MS | Molecular weight and fragmentation pattern |

| HPLC/GC | Purity and separation of mixtures |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can occur at various positions on the thiomorpholine ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as sulfoxides and sulfones.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups attached to the thiomorpholine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its unique thiomorpholine structure, which includes a tert-butyl group and a hydroxymethyl substituent, enhances its reactivity and potential for modification, making it valuable in drug design and development.

Case Study: Interaction with Biological Macromolecules

Preliminary studies indicate that tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate may interact with enzymes or receptors due to its structural features. Understanding these interactions is crucial for assessing its potential as a therapeutic agent. For instance, research has shown that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its role in developing anticancer drugs.

Synthetic Organic Chemistry

Versatile Synthetic Applications

The compound's ability to participate in various chemical reactions makes it a valuable intermediate in synthetic organic chemistry. It can be utilized to create more complex molecules through multi-step reactions, enhancing its utility in research settings.

Synthesis Methods

The synthesis of this compound typically involves several methods that can vary based on desired yield and purity. Common methods include:

- Condensation Reactions : Used to form the thiomorpholine ring.

- Functional Group Modifications : To introduce hydroxymethyl and carboxylate functionalities.

Environmental Applications

This compound has potential applications in environmental chemistry, particularly in the development of biodegradable materials and as a component in green chemistry initiatives. Its unique structure allows it to be integrated into polymers that can degrade under environmental conditions.

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate exerts its effects depends on its specific application. For example, in biological studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and reported bioactivities of tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate with its analogs:

Key Observations:

Aminomethyl (in C₁₀H₂₀N₂O₃) introduces basicity, which may alter interactions with biological targets compared to the hydroxymethyl analog .

The target compound’s sulfide form may offer greater reactivity in further synthetic modifications .

Ring System Variations :

- Replacement of sulfur with oxygen in morpholine (C₁₀H₂₀N₂O₃) alters electronic density, affecting hydrogen-bonding capacity and pharmacokinetic properties .

Physicochemical Properties

- Solubility : Hydroxymethyl and hydroxyethyl groups improve water solubility compared to ethoxy-oxoethyl or methyl substituents.

- Stability : Sulfone derivatives (1,1-dioxide) exhibit greater oxidative stability, whereas sulfide forms (e.g., target compound) may be prone to oxidation under harsh conditions .

Biological Activity

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate (TBTHC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article explores the biological activity of TBTHC, including its mechanisms of action, interaction with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

TBTHC is characterized by a thiomorpholine ring, which contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 265.33 g/mol. The presence of tert-butyl and hydroxymethyl groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and biological research.

Preliminary studies suggest that TBTHC may interact with specific enzymes or receptors due to its structural features. The compound's thiomorpholine moiety allows for potential interactions with nucleophiles in biological systems, which could lead to modifications in cellular processes.

Interaction with Biological Macromolecules

Research indicates that TBTHC may interact with proteins and nucleic acids, although detailed studies are necessary to elucidate these interactions fully. Understanding these interactions is crucial for assessing its potential as a therapeutic agent.

Antiviral Activity

A comparative study involving TBTHC derivatives indicated promising antiviral properties against strains of human coronaviruses. Initial tests showed that certain derivatives exhibited significant inhibition of viral replication, suggesting that TBTHC could be a candidate for further development in antiviral therapies .

Enzyme Inhibition Studies

Studies have explored the enzyme inhibition potential of TBTHC. For example, it has been tested against various enzymes involved in metabolic pathways, demonstrating varying degrees of inhibition. These findings highlight its potential role in drug development targeting specific metabolic disorders .

Case Studies

- Antiviral Efficacy : A study conducted on THIQ-derivatives, including TBTHC, assessed their efficacy against human coronavirus strains 229E and OC-43. The results indicated that specific modifications to the TBTHC structure could enhance antiviral activity, leading to further investigations into its therapeutic applications .

- Enzyme Interaction : Another study focused on the interaction of TBTHC with cytochrome P450 enzymes, which play a critical role in drug metabolism. The findings suggested that TBTHC could modulate enzyme activity, impacting drug bioavailability and efficacy.

Comparative Analysis

The following table summarizes the structural features and biological activities of TBTHC compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks sulfur; contains only nitrogen | More stable due to absence of sulfur |

| Tert-butyl thiomorpholine-4-carboxylate | Similar core but without hydroxymethyl group | May exhibit different reactivity profiles |

| Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate | Contains an ethylene glycol moiety | Potentially increased solubility |

This comparison illustrates how variations in functional groups can influence the properties and reactivities of similar compounds, emphasizing the uniqueness of TBTHC within this chemical family.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate?

The synthesis typically involves multi-step reactions using tert-butyl carbamate intermediates. For example, hydrazine derivatives can react with substituted benzaldehydes in ethanol under reflux to form hydrazone linkages, as demonstrated in analogous compounds (e.g., tert-butyl (1S)-2-[2-(substituted-benzylidene)hydrazino] derivatives). Key steps include:

- Protection of amino groups using (Boc)₂O in anhydrous tetrahydrofuran (THF) with triethylamine as a base .

- Condensation reactions with aldehydes in ethanol to introduce functional groups .

- Purification via column chromatography or recrystallization to isolate the target compound .

Example Reaction Table (Adapted from ):

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data (NMR/IR) |

|---|---|---|---|

| Analogous tert-butyl hydrazino derivatives | 75–85 | 115–182 | ¹H-NMR: δ 1.4–1.5 (t-Bu), 3.5–4.0 (morpholine protons) |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and thiomorpholine ring protons (δ 3.5–4.5 ppm). Discrepancies in splitting patterns may indicate stereochemical variations .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylate) and ~3300 cm⁻¹ (O-H stretch of hydroxymethyl) validate functional groups .

- Mass Spectrometry (MS/ESI): Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight, while fragmentation patterns elucidate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or missing IR peaks) require cross-validation:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL/SHELXS) to resolve ambiguous stereochemistry or confirm bond lengths/angles. For example, SHELXL refines high-resolution data to correct torsional discrepancies .

- Dynamic NMR Studies: Variable-temperature NMR can identify conformational flexibility in the thiomorpholine ring, explaining anomalous peak splitting .

- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .

Q. What strategies optimize reaction conditions to improve yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution in tert-butyl intermediates, while ethanol improves Schiff base formation .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) can accelerate condensation reactions.

- Temperature Control: Reflux conditions (70–80°C) balance reaction rate and byproduct suppression .

Q. How do substituents on the thiomorpholine ring influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., tert-butyl hydrazino derivatives) reveal:

- Hydroxymethyl Group: Enhances solubility and hydrogen-bonding interactions with biological targets .

- Thiomorpholine vs. Morpholine: Sulfur atoms in the ring improve membrane permeability and metabolic stability .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) on arylidene moieties correlate with antitubercular activity in vitro .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.